Cas no 933474-39-6 (tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate)
tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate
- 1-Boc-6-benzyloxyindole
- 6-(BENZYLOXY)-1H-INDOLE, N-BOC PROTECTED
- tert-butyl 6-phenylmethoxyindole-1-carboxylate
- 6-benzyloxy-indole-1-carboxylic acid tert-butyl ester
- MFCD09801032
- tert-Butyl6-(benzyloxy)-1H-indole-1-carboxylate
- 933474-39-6
- SCHEMBL3898829
- BS-29688
- SRPBCFXYURDQFS-UHFFFAOYSA-N
- AKOS015837025
- FT-0709299
- 6-Benzyloxy-1-(tert-butoxycarbonyl)-1H-indole
- tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate, AldrichCPR
- DTXSID50582987
- DB-079505
-
- MDL: MFCD09801032
- Inchi: 1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-9-10-17(13-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3
- InChI Key: SRPBCFXYURDQFS-UHFFFAOYSA-N
- SMILES: O(C(N1C=CC2C=CC(=CC1=2)OCC1C=CC=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 323.15200
- Monoisotopic Mass: 323.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Color/Form: NA
- Density: 1.1±0.1 g/cm3
- Boiling Point: 460.9±37.0 °C at 760 mmHg
- Flash Point: 126.7±0.0 °C
- Refractive Index: 1.559
- PSA: 40.46000
- LogP: 5.00350
tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM147278-25g |
tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate |
933474-39-6 | 95% | 25g |
$427 | 2021-08-05 | |
| Chemenu | CM147278-25g |
tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate |
933474-39-6 | 95% | 25g |
$611 | 2024-07-19 | |
| Apollo Scientific | OR11590-1g |
6-(Benzyloxy)-1H-indole, N-BOC protected |
933474-39-6 | 1g |
£70.00 | 2023-09-01 | ||
| Apollo Scientific | OR11590-5g |
6-(Benzyloxy)-1H-indole, N-BOC protected |
933474-39-6 | 5g |
£224.00 | 2023-09-01 | ||
| abcr | AB237160-1 g |
6-(Benzyloxy)-1H-indole, N-BOC protected; . |
933474-39-6 | 1g |
€169.50 | 2023-04-27 | ||
| abcr | AB237160-5 g |
6-(Benzyloxy)-1H-indole, N-BOC protected; . |
933474-39-6 | 5g |
€424.50 | 2023-04-27 | ||
| abcr | AB237160-25 g |
6-(Benzyloxy)-1H-indole, N-BOC protected; . |
933474-39-6 | 25g |
€1062.00 | 2023-04-27 | ||
| Fluorochem | 216161-1g |
tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate |
933474-39-6 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 216161-5g |
tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate |
933474-39-6 | 95% | 5g |
£225.00 | 2022-03-01 | |
| Fluorochem | 216161-25g |
tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate |
933474-39-6 | 95% | 25g |
£600.00 | 2022-03-01 |
tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate Suppliers
tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate
Professional Introduction to Tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate (CAS No. 933474-39-6)
Tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate, with the chemical formula C21H21O3, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 933474-39-6, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both a tert-butyl group and a benzyloxy substituent on the indole core makes it a versatile intermediate for synthesizing more complex molecules.
The indole scaffold is a well-documented pharmacophore in drug discovery, with numerous bioactive molecules derived from this core structure. In particular, derivatives of indole have shown promise in treating various diseases, including cancer, neurological disorders, and infectious diseases. The tert-butyl group enhances the lipophilicity of the molecule, which can improve its solubility and bioavailability, while the benzyloxy group provides additional functionalization possibilities for further chemical modifications.
Recent studies have highlighted the importance of indole derivatives in developing novel therapeutic agents. For instance, researchers have explored the use of Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate as a precursor in the synthesis of indole-based inhibitors targeting specific enzymes involved in disease pathways. These inhibitors have shown promising results in preclinical studies, demonstrating their potential as lead compounds for further development.
The benzyloxy group in Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate is particularly noteworthy, as it can be readily transformed into other functional groups through various chemical reactions. This flexibility makes it an invaluable building block for medicinal chemists seeking to design molecules with tailored properties. For example, the benzyloxy group can be hydrolyzed to form a hydroxyl group, or it can be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule.
In addition to its synthetic utility, Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate has been investigated for its potential biological activities. Initial studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties, making it a candidate for treating conditions associated with oxidative stress and inflammation. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The tert-butyl group on the indole core also contributes to the stability of the molecule, preventing unwanted side reactions that could compromise its efficacy. This stability is crucial in pharmaceutical applications, where maintaining the integrity of active ingredients is essential for achieving desired therapeutic outcomes. The combination of these structural features makes Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate a promising candidate for further investigation and development.
Advances in synthetic methodologies have also made it easier to access and modify Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient introduction of various substituents onto the indole ring, expanding the library of possible derivatives. These methods have significantly reduced reaction times and improved yields, making large-scale synthesis more feasible.
The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents derived from natural scaffolds like indole. Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate exemplifies how modifications to known structures can yield novel compounds with enhanced properties. By leveraging existing knowledge and innovative synthetic strategies, scientists are paving the way for next-generation drugs that address unmet medical needs.
In conclusion, Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate (CAS No. 933474-39-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable tool for drug discovery and development. As research continues to uncover new ways to utilize this compound, it is likely to play an increasingly important role in the fight against various diseases.
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